(3Ar,6as)-5-benzyl-2,2-dimethyltetrahydro-3ah-[1,3]dioxolo[4,5-c]pyrrole
Overview
Description
(3Ar,6as)-5-benzyl-2,2-dimethyltetrahydro-3ah-[1,3]dioxolo[4,5-c]pyrrole is a complex organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by its unique dioxolane ring fused to the pyrrole ring, along with a benzyl group and two methyl groups attached to the tetrahydro structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Ar,6as)-5-benzyl-2,2-dimethyltetrahydro-3ah-[1,3]dioxolo[4,5-c]pyrrole can be achieved through various synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with benzylamine in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3Ar,6as)-5-benzyl-2,2-dimethyltetrahydro-3ah-[1,3]dioxolo[4,5-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where halogenated reagents can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenated reagents, nucleophiles
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrrole compounds with various functional groups.
Scientific Research Applications
(3Ar,6as)-5-benzyl-2,2-dimethyltetrahydro-3ah-[1,3]dioxolo[4,5-c]pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Ar,6as)-5-benzyl-2,2-dimethyltetrahydro-3ah-[1,3]dioxolo[4,5-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3aR,4R,6aS)-5-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole
- (3AR,4S,6AS)-5-benzyl-4-hydroxydihydro-3aH-spiro[[1,3]dioxolo[4,5-c]pyrrole-2,1’-cyclohexan]-6(6aH)-one
- (3aR,6aS)-hexahydro-[1,3]dioxolo[4,5-c]pyrrole hydrochloride
Uniqueness
The uniqueness of (3Ar,6as)-5-benzyl-2,2-dimethyltetrahydro-3ah-[1,3]dioxolo[4,5-c]pyrrole lies in its specific structural features, such as the fused dioxolane ring and the presence of both benzyl and methyl groups
Properties
IUPAC Name |
(3aR,6aS)-5-benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2)16-12-9-15(10-13(12)17-14)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYOPFBJOFXNPU-BETUJISGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CN(CC2O1)CC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CN(C[C@@H]2O1)CC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.